(R)-3-isopropylmorpholine
Overview
Description
®-3-isopropylmorpholine is a chiral morpholine derivative with an isopropyl group attached to the third carbon atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-isopropylmorpholine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring.
Chiral Resolution: The racemic mixture of 3-isopropylmorpholine is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-3-isopropylmorpholine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-3-isopropylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-3-isopropylmorpholine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-isopropylmorpholine involves its interaction with specific molecular targets:
Binding: The compound binds to target proteins or enzymes, influencing their activity.
Pathways: It may modulate biochemical pathways, leading to desired therapeutic effects.
Chirality: The chiral nature of the compound allows for selective interactions with biological targets, enhancing its efficacy and reducing side effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-isopropylmorpholine: The enantiomer of ®-3-isopropylmorpholine with similar chemical properties but different biological activity.
3-methylmorpholine: A structurally similar compound with a methyl group instead of an isopropyl group.
4-isopropylmorpholine: A positional isomer with the isopropyl group attached to the fourth carbon atom of the morpholine ring.
Uniqueness
®-3-isopropylmorpholine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in chemical reactions. This makes it valuable in applications requiring high enantioselectivity.
Properties
IUPAC Name |
(3R)-3-propan-2-ylmorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNOQWMTDGMVGW-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693472 | |
Record name | (3R)-3-(Propan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74572-01-3 | |
Record name | (3R)-3-(Propan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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